3-(Ethanesulfonyl)pyridine-2-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)pyridine-2-carbonitrile typically involves the reaction of pyridine derivatives with ethanesulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Ethanesulfonyl)pyridine-2-carbonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Ethylsulfonyl)pyridine-2-sulfonamide
- 3-(Methylsulfonyl)pyridine-2-carbonitrile
- 3-(Propylsulfonyl)pyridine-2-carbonitrile
Uniqueness
3-(Ethanesulfonyl)pyridine-2-carbonitrile is unique due to its specific ethanesulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H8N2O2S |
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Molecular Weight |
196.23 g/mol |
IUPAC Name |
3-ethylsulfonylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O2S/c1-2-13(11,12)8-4-3-5-10-7(8)6-9/h3-5H,2H2,1H3 |
InChI Key |
MVSZLWCFQSFNLB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)C#N |
Origin of Product |
United States |
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